Disodium phosphate dodecahydrate

Übersicht

Beschreibung

Disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) is a hydrated inorganic salt widely utilized in pharmaceuticals, industrial buffers, and renewable energy systems. With a molar mass of 358.14 g/mol and a density of 1.52 g/cm³ , it exists as white, efflorescent crystals or powder . Its high water solubility (freely soluble in water, insoluble in ethanol) and pH-buffering capacity (pH 4.0–11.0) make it indispensable in applications ranging from drug formulations (e.g., dexamethasone injections ) to sensor arrays . Environmentally, it is non-hazardous and effective as a phase change material (PCM) in solar installations when encapsulated in graphite to mitigate supercooling and phase separation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium phosphate dodecahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H}_3\text{PO}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + 2\text{H}_2\text{O} ] Industrial production involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, precipitating calcium sulfate: [ \text{CaHPO}_4 + \text{NaHSO}_4 \rightarrow \text{NaH}_2\text{PO}_4 + \text{CaSO}_4 ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide: [ \text{NaH}_2\text{PO}_4 + \text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + \text{H}_2\text{O} ] The solution is then cooled to precipitate this compound crystals .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium phosphate dodecahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form monosodium phosphate.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions and phosphate ions.

Buffering: Acts as a buffering agent in solutions to maintain pH levels.

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid to form monosodium phosphate.

Bases: Reacts with sodium hydroxide to form trisodium phosphate.

Major Products:

Monosodium Phosphate: Formed by partial neutralization with acids.

Trisodium Phosphate: Formed by further neutralization with bases

Wissenschaftliche Forschungsanwendungen

Disodium phosphate dodecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

Medicine: Acts as a buffering agent in pharmaceutical formulations to maintain pH levels.

Industry: Employed in water treatment processes to remove calcium and magnesium ions, thus softening the water.

Wirkmechanismus

Disodium phosphate dodecahydrate exerts its effects primarily through its ability to act as a buffering agent. It helps maintain stable pH levels in solutions by neutralizing acids and bases. This property is crucial in various applications, including pharmaceuticals and biological research. The compound’s molecular targets include hydrogen ions (H⁺) and hydroxide ions (OH⁻), which it neutralizes to maintain pH balance .

Vergleich Mit ähnlichen Verbindungen

Hydrated Sodium Phosphates

Disodium phosphate dodecahydrate is part of a family of sodium phosphates with varying hydration states:

Key Differences :

- The dodecahydrate’s high water content enhances its utility in PCMs but increases efflorescence risk compared to lower hydrates .

- Anhydrous forms are preferred in moisture-sensitive processes due to their hygroscopicity .

Trisodium Phosphate (TSP)

Trisodium phosphate (Na₃PO₄) and its hydrates (e.g., Na₃PO₄·12H₂O) differ in phosphate ion charge and alkalinity:

- pH Range : TSP solutions are strongly alkaline (pH ~12), whereas this compound maintains near-neutral to basic pH .

- Applications : TSP is used in heavy-duty cleaning and water softening, while disodium phosphate serves as a gentler buffer in biologics and food .

Calcium-Based Phosphates

Dicalcium phosphate dihydrate (CaHPO₄·2H₂O) and calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O) contrast in cation type and solubility:

- Solubility : Calcium phosphates are poorly water-soluble (e.g., CaHPO₄·2H₂O: ~0.02 g/100 mL ), limiting their use in aqueous buffers compared to disodium phosphate .

- Applications : Calcium phosphates are dietary supplements or tablet excipients , whereas disodium phosphate is used in liquid formulations .

Alternative Buffering Agents

This compound outperforms organic buffers like Tris-HCl and HEPES in specific contexts:

Advantages :

- Disodium phosphate’s broader pH range suits diverse biochemical assays .

- Its crystallization behavior (preferential over NaCl or KCl) stabilizes pH in lyophilized drugs .

Phase Change Materials (PCMs)

This compound is compared to other PCMs:

Key Findings :

- This compound’s low supercooling (0.4°C with additives) and non-corrosivity make it ideal for solar energy storage .

- Sodium acetate trihydrate has higher enthalpy but requires carbon nanotubes for thermal stability .

Biologische Aktivität

Disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) is an inorganic compound widely recognized for its buffering properties and biological significance. This article delves into its biological activity, applications, and relevant research findings.

This compound is a colorless or white crystalline solid with a molar mass of approximately 358.14 g/mol and a density of about 1.52 g/cm³ at 20 °C. It has a moderately basic pH range of 8.0 to 11.0 in aqueous solutions, making it effective for maintaining pH stability in various biological systems .

Biological Functions

This compound plays several critical roles in biological systems:

- Buffering Agent : It is primarily used as a buffer in biological research, helping to maintain stable pH levels crucial for enzymatic activities and metabolic processes.

- Phosphate Source : The compound serves as a source of phosphate ions, which are vital for energy transfer (as part of ATP), cellular signaling, and structural roles in nucleic acids .

- Laxative : In therapeutic contexts, it is utilized as a saline laxative to treat constipation and prepare patients for medical procedures such as colonoscopies .

Applications in Medicine

This compound is included in various pharmaceutical formulations. For instance, it is part of the composition of Roctavian (valoctocogene roxaparvovec), a gene therapy for severe hemophilia A, where it helps stabilize the active ingredients and maintain the formulation's pH .

Case Studies and Experimental Data

- Buffering Capacity : A study demonstrated that this compound effectively maintains pH stability in biological assays, crucial for experiments sensitive to pH fluctuations.

- Heat Storage Performance : Research indicated that disodium hydrogen phosphate dodecahydrate can be utilized in phase change materials due to its heat storage capabilities, showing potential applications in thermal management systems .

- Toxicological Profile : Toxicological assessments reveal that this compound exhibits low toxicity, with an LD50 greater than 2000 mg/kg in rat models, indicating it is not classified as harmful under acute exposure scenarios .

Comparative Analysis with Other Sodium Phosphates

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Disodium Phosphate Monohydrate | Na₂HPO₄·H₂O | Contains one molecule of water; less soluble than dodecahydrate |

| Trisodium Phosphate | Na₃PO₄ | More basic; used primarily as a cleaning agent |

| Monosodium Phosphate | NaH₂PO₄ | More acidic; used in food processing |

| Tetrasodium Pyrophosphate | Na₄P₂O₇ | Derived from heating disodium phosphate; used as a food additive |

This compound's unique hydration state enhances its solubility and reactivity compared to other sodium phosphates, making it particularly valuable in both industrial applications and biological systems where precise pH control is essential .

Q & A

Basic Research Questions

Q. How should disodium phosphate dodecahydrate be handled to ensure safety and minimize contamination in laboratory settings?

this compound requires strict adherence to safety protocols. Wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Store the compound in airtight containers to prevent deliquescence. Post-experiment waste should be segregated and treated as non-hazardous inorganic waste, per local regulations . Contamination risks during buffer preparation can be mitigated by using Ph Eur-certified reagents (98.0–102.0% purity) and verifying identity/appearance via Ph Eur tests .

Q. What analytical methods are recommended to verify the purity of this compound for buffer preparation?

The USP/NF and Ph Eur monographs specify identity tests (e.g., appearance of solution, pH verification) and assay limits (98.5–102.5% for USP/NF). Use titrimetric methods for phosphate quantification and gravimetric analysis for hydrate verification. Certificates of Analysis (COA) from suppliers should include microbial counts for organic excipients, though this compound (inorganic) is exempt .

Q. What is the standardized procedure for preparing phosphate buffers using this compound?

Dissolve Na₂HPO₄·12H₂O in ultrapure water to achieve a 0.1–0.5 M stock solution. Adjust pH with HCl or NaOH while monitoring with a calibrated pH meter. For Ph Eur compliance, use ACS-grade reagents and validate buffer performance via conductivity and stability tests (e.g., thermal cycling) .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal performance of this compound as a phase change material (PCM)?

Incorporate metal foams (e.g., aluminum/copper, 40–110 PPI pore size) coated with Na₂HPO₄·12H₂O to enhance thermal conductivity. Use the T-History method to measure latent heat of fusion and supercooling (ΔT). Compare thermal conductivity using guarded heat flow meters. Key parameters include:

| Parameter | Method | Reference Value |

|---|---|---|

| Latent heat | Differential Scanning Calorimetry (DSC) | ~265 J/g |

| Thermal conductivity | Guarded heat flow meter | 0.5–1.2 W/m·K |

| Supercooling | T-History cooling curves | 5–15°C |

Encapsulate the PCM in expanded graphite to mitigate phase separation and corrosion .

Q. How can hyperspectral technology resolve concentration-dependent effects of this compound in material science applications?

Prepare solutions at varying concentrations (0.608–1.408 mol/L) and analyze hyperspectral data to correlate absorption bands with phosphate ion interactions. Use partial least squares regression (PLSR) to model spectral indices against concentration. Calibrate with high-precision water baths (±0.1°C) to isolate thermal effects .

Q. What methodologies address contradictions in crystallization data for this compound under low-temperature conditions?

Synchrotron-based X-ray diffraction (XRD) improves sensitivity for detecting metastable phases in frozen systems. Compare diffraction patterns (e.g., PDF-2 Card #00-011-0657) to identify polymorphic transitions. Pair with entropy calculations from crystallographic data to resolve anomalies in hydrate stability .

Q. Data Contradiction Analysis

Q. How should discrepancies in thermal cycling stability between this compound and eutectic mixtures be resolved?

Contradictions often arise from inconsistent encapsulation methods or impurity levels. Validate results by:

- Repeating DSC cycles (≥50 cycles) with controlled heating/cooling rates (1–5°C/min).

- Analyzing post-cycling samples via XRD to detect phase segregation.

- Cross-referencing environmental impact assessments (e.g., non-hazardous waste classification ) to ensure reproducibility.

Q. Why do reported values for this compound’s solubility in aqueous ethanol vary across studies?

Variability stems from differences in temperature control (±2°C error), hydrate stability, and ethanol purity. Standardize measurements using Ph Eur-grade ethanol/water mixtures and in-situ pH monitoring. Report solubility as g/100 mL ± standard deviation across triplicate trials .

Q. Methodological Best Practices

Q. What quality control steps are critical when synthesizing this compound for energy storage applications?

- Use ICP-OES to verify Na⁺/PO₄³⁻ ratios (target 2:1 molar ratio).

- Monitor hydrate stability via Karl Fischer titration (≤0.5% water loss after 24h at 25°C).

- Validate thermal stability with TGA (dehydration onset ~35°C) .

Q. How can researchers optimize XRD analysis for this compound in mixed-phase systems?

Eigenschaften

CAS-Nummer |

10039-32-4 |

|---|---|

Molekularformel |

H5NaO5P |

Molekulargewicht |

139.00 g/mol |

IUPAC-Name |

disodium;hydrogen phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

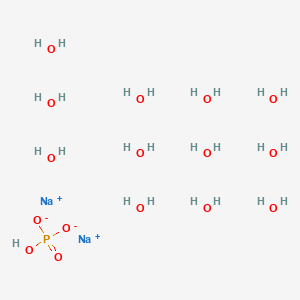

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

10039-32-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Synonyme |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.